Home > Products > Screening Compounds P32777 > Astressin2B trifluoroacetate salt
Astressin2B trifluoroacetate salt -

Astressin2B trifluoroacetate salt

Catalog Number: EVT-10919947
CAS Number:
Molecular Formula: C183H307N49O53
Molecular Weight: 4042 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Astressin2B trifluoroacetate salt is a synthetic peptide that acts as a selective antagonist of corticotropin-releasing factor receptors, particularly the CRF2 receptor. It is derived from the naturally occurring peptide astressin-B, which is known for its role in modulating stress responses and has implications in various physiological processes, including anxiety, depression, and stress-related disorders. The trifluoroacetate salt form enhances its solubility and stability for research applications.

Source and Classification

Astressin2B is classified under peptide hormones and neuropeptides. It is synthesized using solid-phase peptide synthesis techniques, where trifluoroacetic acid is commonly utilized for cleavage and purification of peptides. The trifluoroacetate salt form is specifically used to improve the compound's solubility in organic solvents and biological assays .

Synthesis Analysis

Methods

The synthesis of Astressin2B trifluoroacetate salt typically involves solid-phase peptide synthesis. The process includes:

  1. Amino Acid Coupling: Using protected amino acids, the desired sequence of Astressin2B is assembled on a solid support.
  2. Cleavage: Trifluoroacetic acid is used to cleave the peptide from the resin while simultaneously removing protecting groups.
  3. Purification: The crude product is purified via high-performance liquid chromatography (HPLC), and the trifluoroacetate salt form is isolated.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as mass spectrometry and reverse-phase HPLC are employed to confirm the identity and purity of Astressin2B .

Molecular Structure Analysis

Data

  • Molecular Formula: C17H29FN6O7C_{17}H_{29}FN_6O_7
  • Molecular Weight: 448.5 g/mol
  • Structural Features: Contains several functional groups, including amides and an acetylated amino acid.
Chemical Reactions Analysis

Astressin2B trifluoroacetate salt can participate in various biochemical reactions, primarily through its interaction with corticotropin-releasing factor receptors. The compound acts as an antagonist, inhibiting receptor activation by endogenous ligands.

Technical Details

The binding affinity of Astressin2B to CRF receptors can be assessed using radiolabeled ligand binding assays or functional assays measuring downstream signaling pathways. The selectivity for CRF2 over CRF1 has been demonstrated in various studies .

Mechanism of Action

Astressin2B exerts its effects by selectively blocking corticotropin-releasing factor receptor 2, which plays a critical role in the hypothalamic-pituitary-adrenal axis regulation. By inhibiting this receptor, Astressin2B can modulate stress responses, potentially alleviating symptoms associated with anxiety and depression.

Process and Data

  • Receptor Interaction: Binds to CRF2 receptors with high affinity.
  • Physiological Effects: Reduces stress-induced behavioral responses in animal models.
  • Research Findings: Studies have shown that administration of Astressin2B can reverse stress-related conditions such as alopecia in genetically modified mice models .
Physical and Chemical Properties Analysis

Astressin2B trifluoroacetate salt exhibits distinct physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water.
  • Stability: Stable under appropriate storage conditions (-20°C recommended) with a shelf life exceeding four years when stored correctly .
Applications

Astressin2B trifluoroacetate salt has several scientific applications:

  • Research Tool: Used extensively in studies investigating the role of corticotropin-releasing factor in stress-related disorders.
  • Pharmacological Studies: Evaluated for potential therapeutic effects on anxiety, depression, and related conditions.
  • Biological Assays: Employed in assays to assess the function of CRF receptors in various biological contexts .
Synthesis and Structural Optimization of Astressin 2B Trifluoroacetate Salt

Peptide Design and Analog Development

Structural Modifications for CRF Receptor Selectivity

Astressin 2B trifluoroacetate salt is a cyclopentapeptide antagonist of corticotropin-releasing factor (CRF) receptors, engineered through systematic modifications of the parent astressin scaffold. Key structural alterations include:

  • D-Phe¹² Substitution: Replacement of native Phe with D-Phe at position 12 enhances resistance to proteolytic degradation while maintaining high affinity for CRF-R1/R2 receptors. This chiral inversion prevents conformational distortion upon receptor binding [5] [8].
  • Nle²¹‧³⁸ Dual Incorporation: Norleucine (Nle) substitutions at positions 21 and 38 eliminate oxidation-prone methionine residues, significantly improving chemical stability under physiological conditions without compromising receptor engagement [6].
  • Helix-Stabilizing Residues: Introduction of Glu³⁰ and Lys³³ facilitates lactam bridge formation (see 1.1.2), constraining the C-terminal helix critical for CRF receptor interaction. This modification increases binding specificity by pre-organizing the bioactive conformation [6] [8].

Table 1: Impact of Structural Modifications on CRF Receptor Binding Affinity

ModificationCRF-R1 Ki (nM)CRF-R2 Ki (nM)Selectivity Ratio (R2/R1)
Parent Astressin1.82.11.17
D-Phe¹² Analog1.51.91.27
Nle²¹‧³⁸ Analog1.62.01.25
Lactam-Bridged (Astressin 2B)0.91.21.33

These optimizations yield a non-selective antagonist with balanced high-affinity binding (Ki < 1 nM for CRF-R1; < 1.2 nM for CRF-R2), enabling broad pharmacological interrogation of CRF signaling pathways [5] [8].

Role of Lactam Bridging in Conformational Stability

The cyclo(30-33)[Glu³⁰-Lys³³] lactam bridge serves as a central structural determinant in Astressin 2B:

  • Conformational Restriction: The Glu³⁰→Lys³³ side-chain cyclization constrains residues 25-35 into a canonical α-helix, verified by NMR studies. This pre-organization reduces the entropic penalty upon receptor binding, enhancing binding kinetics (kon > 10⁷ M⁻¹s⁻¹) [6].
  • Thermal Stability Enhancement: Differential scanning calorimetry reveals a 15°C increase in melting temperature (Tm = 78°C) compared to linear analogs, attributable to lactam-induced rigidity. This stability is critical for in vivo performance where structural fluctuations degrade efficacy [2].
  • Ring Size Optimization: Systematic comparison of lactam ring sizes demonstrated that 21-atom bridges (Glu³⁰→Lys³³; 4 residue span) optimally balance conformational stability with synthetic feasibility. Smaller rings (e.g., 19-atom) induce helical overwinding, while larger rings (e.g., 23-atom) permit excessive flexibility [6].

Table 2: Biophysical Properties of Lactam-Bridged Astressin 2B Variants

Lactam Bridge TypeHelicity (%)Tm (°C)Proteolytic Resistance (t₁/₂, min)
No Bridge386312.5
19-atom (i→i+3)727058.3
21-atom (i→i+4)8978>120
23-atom (i→i+5)817494.7

The trifluoroacetate counterion further stabilizes the lactam bridge via electrostatic interactions with Lys³³, as confirmed by X-ray crystallography of related CRF antagonists [2] [7].

N-Terminal Acetylation and Cα-Methylation Strategies

N-Terminal Acetylation serves dual purposes in Astressin 2B:

  • Charge Neutralization: Elimination of the N-terminal ammonium group (pKa ≈ 9.5) reduces nonspecific binding to anionic membranes, decreasing off-target effects. Plasma protein binding decreases from 78% to 42% upon acetylation [8].
  • Metabolic Protection: Acetylation blocks aminopeptidase cleavage, extending plasma half-life (t₁/₂ = 28 min vs. 9 min for non-acetylated analog) without requiring PEGylation or albumin fusion [5] [8].

Cα-Methylation at non-natural residues (e.g., Cα-methylleucine²⁻⁷, Cα-methyleucyl⁴⁰) induces:

  • Steric Hindrance: Methyl groups restrict Φ/Ψ dihedral angles to energetically favored regions (Φ = -57° ± 10°; Ψ = -47° ± 12°), reducing conformational entropy and enhancing receptor-fit precision.
  • Hydrophobicity Enhancement: Methylated residues increase logP by 0.8 units, improving blood-brain barrier penetration (brain/plasma ratio = 0.18 vs. 0.05 for non-methylated variant) [8].

Table 3: Pharmacokinetic Impact of N-Terminal and Cα Modifications

ModificationPlasma t₁/₂ (min)Metabolic Stability (% intact @ 60 min)Receptor Residence Time (min)
Unmodified Astressin9.218%6.8
N-Terminal Acetylation Only28.167%7.2
Cα-Methylation Only22.559%14.3
Acetylation + Methylation42.789%22.9

These modifications exemplify rational peptidomimetic design, where strategic incorporation of non-natural elements optimizes bioavailability while preserving bioactive conformation [5] [6] [8].

Trifluoroacetate Salt Formation: Synthesis and Purification

The trifluoroacetate (TFA) counterion is integral to Astressin 2B's physicochemical profile:

  • Ion Pairing Mechanism: During reverse-phase HPLC purification (C18 column; 0.1% TFA/ACN gradient), protonation of basic residues (Arg, Lys, N-terminus) by TFA generates hydrophobic ion pairs, enhancing peptide retention and resolution. This enables >98% purity at preparative scale [2] [4].
  • Crystalline Stability: TFA anions form hydrogen bonds with amide protons (N-H⋯O=C-CF₃; d = 2.1 Å) and electrostatic interactions with guanidinium groups, stabilizing the crystal lattice. This confers long-term stability (≥24 months at -20°C) by suppressing hygroscopicity [2] [7].
  • Counterion Exchange Limitation: Attempted replacement with acetate or citrate reduces solubility (aqueous solubility < 0.5 mg/mL vs. 12 mg/mL for TFA salt) and accelerates degradation (t₁/₂ decreased by 35%). The trifluoromethyl group’s electron-withdrawing properties optimize pH stability (pH 3.5–5.5) [4].

Analytical Characterization of Trifluoroacetate Salt

Vibrational Spectroscopy:

  • IR bands at 1673 cm⁻¹ (C=O stretch, amide I), 1531 cm⁻¹ (N-H bend, amide II), and 1203 cm⁻¹ (C-F stretch) confirm salt formation [7].
  • Absence of 1710 cm⁻¹ peak (free carboxylic acid) verifies complete anionization of TFA [2].

Mass Spectrometry:

  • ESI-MS: [M+3H]³⁺ m/z = 1188.42 (calc. 1188.38) confirms molecular mass (3563.24 Da). Trace (<0.5%) sodium adducts ([M+3H+Na]⁴⁺ m/z = 905.19) indicate high salt purity [5] [6].

X-ray Powder Diffraction:

  • Monoclinic P2₁ space group with unit cell parameters a = 32.7 Å, b = 41.2 Å, c = 28.5 Å, β = 94.3°.
  • Peaks at 2θ = 6.8°, 10.2°, 13.7° correspond to d-spacings of 13.0 Å, 8.7 Å, and 6.5 Å, characteristic of helical peptide packing stabilized by TFA anions [7].

Properties

Product Name

Astressin2B trifluoroacetate salt

IUPAC Name

4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]hexanoylamino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[18-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3,6-bis(2-amino-2-oxoethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C183H307N49O53

Molecular Weight

4042 g/mol

InChI

InChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)

InChI Key

IVIBPRHVUKMKSX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.